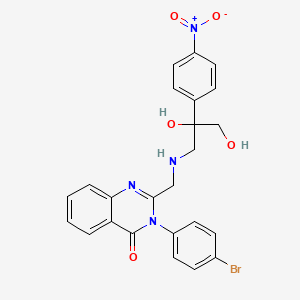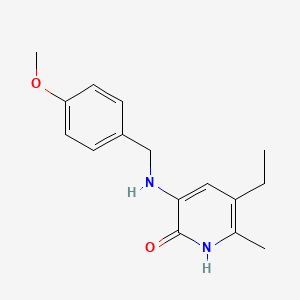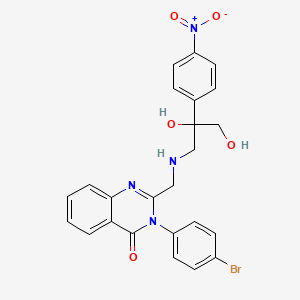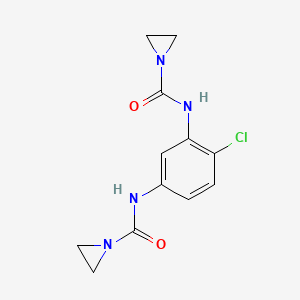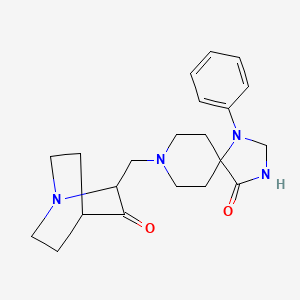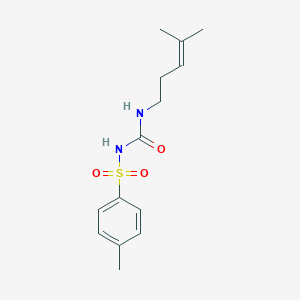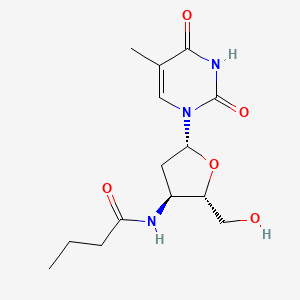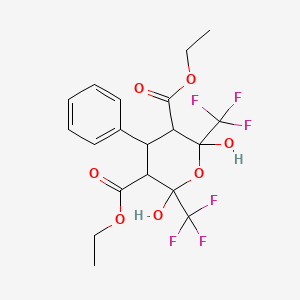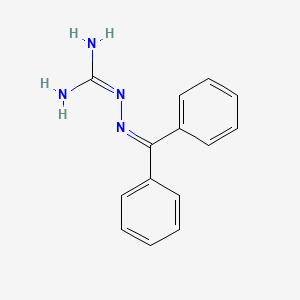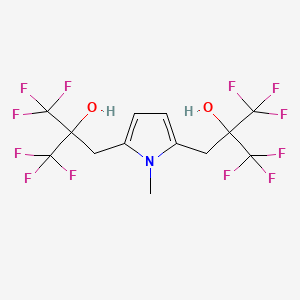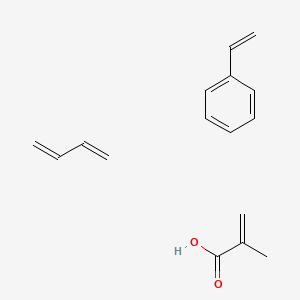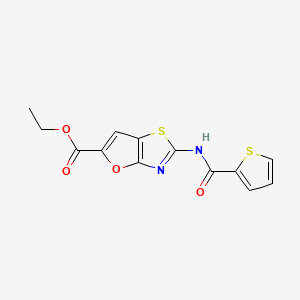
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate is a complex organic compound with a molecular formula of C13H10N2O4S2. This compound is known for its unique structure, which includes a furothiazole ring system fused with a thienylcarbonyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienylcarbonyl Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.
Amidation Reaction: The thiophene-2-carbonyl chloride is then reacted with an amine to form the corresponding amide.
Cyclization: The amide undergoes cyclization with a suitable reagent to form the furothiazole ring system.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienyl derivatives.
Substitution: Formation of substituted thienyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparaison Avec Des Composés Similaires
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-((2-furylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Similar structure but with a furyl group instead of a thienyl group.
Ethyl 2-((2-pyridylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Contains a pyridyl group, which may alter its biological activity.
Ethyl 2-((2-phenylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Contains a phenyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its thienylcarbonyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Propriétés
Numéro CAS |
68967-51-1 |
|---|---|
Formule moléculaire |
C13H10N2O4S2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
ethyl 2-(thiophene-2-carbonylamino)furo[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-18-12(17)7-6-9-11(19-7)15-13(21-9)14-10(16)8-4-3-5-20-8/h3-6H,2H2,1H3,(H,14,15,16) |
Clé InChI |
LNYHTCQFIRCITA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


